molecular formula C14H12FNO B1444980 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde CAS No. 1458247-26-1

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde

Cat. No. B1444980
CAS RN: 1458247-26-1
M. Wt: 229.25 g/mol
InChI Key: MEIVXDADANVGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde consists of a benzaldehyde group attached to a fluorophenyl group and a methylamino group. Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Antibacterial Applications

This compound has shown promise in the field of antibacterial research. It can be used to synthesize thiazole-based Schiff base compounds, which have demonstrated significant antibacterial potential . These compounds can modulate the activity of enzymes involved in metabolism and have been shown to be effective against both Gram-negative and Gram-positive bacteria.

Antioxidant Properties

In the realm of antioxidant research, derivatives of this compound have been found to exhibit potent DPPH radical scavenging activity . This suggests that they could be used to develop new antioxidant therapies, potentially contributing to treatments for diseases caused by oxidative stress.

Enzyme Inhibition

This compound can be utilized to design inhibitors for various enzymes that are crucial in disease progression. For instance, it could be used to inhibit DNA gyrase in bacteria, which is essential for their reproduction and survival .

Photocatalytic Applications

Derivatives of this compound have been explored for their photocatalytic properties, particularly in the degradation of organic dyes like methylene blue . This application is crucial for environmental cleanup and the treatment of industrial wastewater.

Computational Chemistry

In silico studies, including molecular docking and density functional theory calculations, have been conducted using this compound to predict its reactivity and binding affinity towards biological targets . This aids in the rational design of drugs and the prediction of their biological activities.

Material Science

The electronic properties of this compound, such as band gap energies, make it a candidate for use in material science research. It could contribute to the development of new materials with specific electronic or optical properties .

properties

IUPAC Name

4-(4-fluoro-N-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-16(14-8-4-12(15)5-9-14)13-6-2-11(10-17)3-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIVXDADANVGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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